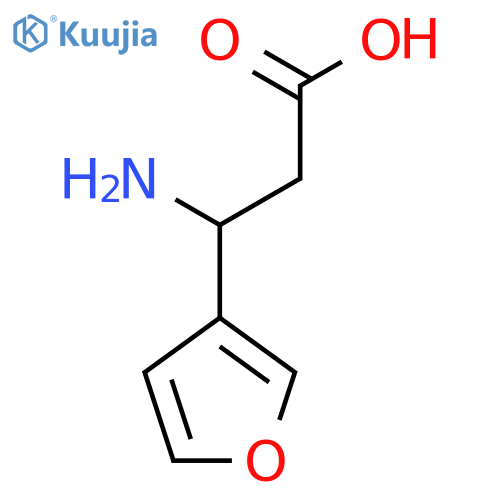

Cas no 127024-32-2 (3-amino-3-(furan-3-yl)propanoic acid)

127024-32-2 structure

商品名:3-amino-3-(furan-3-yl)propanoic acid

3-amino-3-(furan-3-yl)propanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-Furanpropanoic acid, b-amino-

- 3-amino-3-(furan-3-yl)propanoic acid

- 3-Amino-3-furan-3-yl-propionic acid

- 3-Furanpropanoic acid, -bta--amino-

- RARECHEM AK HC S197

- 3-Furanpropanoic acid, -bta--amino-

- 3-amino-3-furan-3-ylPropanoic acid

- 127024-32-2

- EN300-1254305

- SCHEMBL3867319

- beta-Aminofuran-3-propionic acid

- N16738

- 3-Furanpropanoic acid, beta-amino-

- CS-0270962

- DTXSID60697339

- 3-amino-3-(3-furyl)propanoic acid

- AKOS012506934

-

- MDL: MFCD01871308

- インチ: 1S/C7H9NO3/c8-6(3-7(9)10)5-1-2-11-4-5/h1-2,4,6H,3,8H2,(H,9,10)

- InChIKey: DWJKCGVVFLNGRV-UHFFFAOYSA-N

- ほほえんだ: O1C=CC(=C1)C(CC(=O)O)N

計算された属性

- せいみつぶんしりょう: 155.05827

- どういたいしつりょう: 155.058243149g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 149

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 76.5Ų

- 疎水性パラメータ計算基準値(XlogP): -2.9

じっけんとくせい

- PSA: 76.46

3-amino-3-(furan-3-yl)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1254305-2500mg |

3-amino-3-(furan-3-yl)propanoic acid |

127024-32-2 | 2500mg |

$1370.0 | 2023-10-02 | ||

| Enamine | EN300-1254305-10000mg |

3-amino-3-(furan-3-yl)propanoic acid |

127024-32-2 | 10000mg |

$3007.0 | 2023-10-02 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1341632-1g |

3-Amino-3-(furan-3-yl)propanoic acid |

127024-32-2 | 97% | 1g |

¥23133.00 | 2024-08-09 | |

| eNovation Chemicals LLC | K76335-1g |

3-AMINO-3-FURAN-3-YL-PROPIONICACID |

127024-32-2 | 95% | 1g |

$650 | 2024-05-25 | |

| Enamine | EN300-1254305-500mg |

3-amino-3-(furan-3-yl)propanoic acid |

127024-32-2 | 500mg |

$671.0 | 2023-10-02 | ||

| Enamine | EN300-1254305-50mg |

3-amino-3-(furan-3-yl)propanoic acid |

127024-32-2 | 50mg |

$587.0 | 2023-10-02 | ||

| Enamine | EN300-1254305-100mg |

3-amino-3-(furan-3-yl)propanoic acid |

127024-32-2 | 100mg |

$615.0 | 2023-10-02 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1341632-50mg |

3-Amino-3-(furan-3-yl)propanoic acid |

127024-32-2 | 97% | 50mg |

¥18113.00 | 2024-08-09 | |

| eNovation Chemicals LLC | K76335-1g |

3-AMINO-3-FURAN-3-YL-PROPIONICACID |

127024-32-2 | 95% | 1g |

$650 | 2025-02-22 | |

| eNovation Chemicals LLC | K76335-1g |

3-AMINO-3-FURAN-3-YL-PROPIONICACID |

127024-32-2 | 95% | 1g |

$650 | 2025-02-26 |

3-amino-3-(furan-3-yl)propanoic acid 関連文献

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

-

Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832

-

Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774

-

Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744

127024-32-2 (3-amino-3-(furan-3-yl)propanoic acid) 関連製品

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量